molecular formula C₆H₁₀Cl₂N₂O₂ B155171 4,6-Diaminoresorcinol dihydrochloride CAS No. 16523-31-2

4,6-Diaminoresorcinol dihydrochloride

Cat. No. B155171
CAS RN: 16523-31-2
M. Wt: 213.06 g/mol
InChI Key: KUMOYHHELWKOCB-UHFFFAOYSA-N
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Patent
US06359180B1

Procedure details

30 g of crude 4,6-dinitroresorcin were recrystallized in 1,500 g of ethanol to obtain 24.1 g of purified 4,6-dinitroresorcin. Next, 4.0 g of this purified 4,6-dinitroresorcin were added to methanol, and 0.0396 g of 5% palladium carbon (a 50% wet product) was then added thereto, followed by hydrogenation at 60° C. under an average hydrogen pressure of 0.8 MPaG. The reaction mass was poured into a 5% aqueous hydrochloric acid solution containing 6,000 ppm of stannous chloride, and then filtered to remove the catalyst. Afterward, analysis was carried out by HPLC, and it was confirmed that desired 4,6-diaminoresorcin was produced in a yield of 96.2 mol %. The solvent was removed from the filtrate by an evaporator to obtain the crystals of crude 4,6-dinitroresorcin. The crystals were dissolved in 21.3 g of water containing 0.32 g of stannous chloride, and 0.2 g of activated carbon was added to the solution. Thereafter, the solution was stirred for 30 minutes and then filtered to remove the activated carbon. When 16.0 g of 36% hydrochloric acid were gradually added dropwise to the filtrate, the gradual deposition of crystals was observed. The crystals were collected by filtration and then dried at 50° C. under reduced pressure to obtain 3.03 g (yield=46.4%) of 4,6-diaminoresorcin dihydrochloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
wet product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.0396 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
21.3 g
Type
solvent
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:7]([OH:8])=[CH:6][C:5]=1[OH:14])([O-])=O.CO.CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC.[ClH:52]>O.[C].[Pd]>[ClH:52].[ClH:52].[NH2:1][C:4]1[CH:10]=[C:9]([NH2:11])[C:7]([OH:8])=[CH:6][C:5]=1[OH:14] |f:5.6,7.8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(O)C(=C1)[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
wet product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
palladium carbon
Quantity
0.0396 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
21.3 g
Type
solvent
Smiles
O
Name
stannous chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Thereafter, the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
followed by hydrogenation at 60° C. under an average hydrogen
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
was produced in a yield of 96.2 mol %
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by an evaporator
CUSTOM
Type
CUSTOM
Details
to obtain the crystals of crude 4,6-dinitroresorcin
ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the activated carbon
ADDITION
Type
ADDITION
Details
When 16.0 g of 36% hydrochloric acid were gradually added dropwise to the filtrate
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.